molecular formula C17H23NO2 B13927336 Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B13927336
M. Wt: 273.37 g/mol
InChI Key: LDXMVUJVUCIZJA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of tetrahydropyridine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.

    Introduction of the Benzyl Group: This step involves the alkylation of the tetrahydropyridine ring with benzyl halides under basic conditions.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the tetrahydropyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce alcohols or piperidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group and the tetrahydropyridine ring play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
  • 1-Benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
  • 6,6-Dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of both benzyl and dimethyl groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Biological Activity

Ethyl 1-benzyl-6,6-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 1159982-41-8) is a compound belonging to the class of tetrahydropyridines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H19NO2
  • IUPAC Name : Ethyl 1-benzyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate
  • InChI Key : GATVCEPLAPUOKG-UHFFFAOYSA-N

This compound is characterized by a tetrahydropyridine ring with a benzyl group and an ethyl ester functional group attached to the nitrogen atom.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyridine derivatives. For instance:

  • Cytotoxicity : this compound has shown promising cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia cell lines (CEM-13) .
CompoundCell LineIC50 (µM)
Ethyl 1-benzyl-6,6-dimethyl...MCF-7TBD
Reference CompoundMCF-710.38
DoxorubicinMCF-70.12–2.78

The mechanism through which this compound exerts its anticancer effects likely involves induction of apoptosis and cell cycle arrest. Flow cytometry assays have indicated that similar compounds can trigger apoptosis in a dose-dependent manner by increasing caspase activity .

Enzyme Inhibition

Tetrahydropyridine derivatives are also known for their enzyme inhibitory activities. In particular:

  • α-Amylase Inhibition : Some studies have reported that derivatives of tetrahydropyridines can inhibit α-amylase activity. This suggests potential applications in managing diabetes by regulating carbohydrate metabolism .

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal investigated the structure-activity relationship (SAR) of various tetrahydropyridine derivatives. The findings indicated that modifications to the benzyl group significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cell lines .

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with key receptors involved in cancer progression .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 1-benzyl-6,6-dimethyl-2,5-dihydropyridine-3-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)15-10-11-17(2,3)18(13-15)12-14-8-6-5-7-9-14/h5-10H,4,11-13H2,1-3H3

InChI Key

LDXMVUJVUCIZJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCC(N(C1)CC2=CC=CC=C2)(C)C

Origin of Product

United States

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